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molecular formula C13H19BO4S B8673510 5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid

5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid

Cat. No. B8673510
M. Wt: 282.2 g/mol
InChI Key: KNLIMAONPMAAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946237B2

Procedure details

Methyl-5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (2.07 g, 5.05 mmol) was dissolved in methanol (17.7 mL) and 2N NaOH (aq) (17.7 mL, 35.3 mmol). The mixture was stirred at room temperature for 48 h. After hydrolysis was complete, the reaction mixture was concentrated to half volume (to take the methanol off) and then extracted once with diethyl ether (removes excess bis(pinacolato)diboron from previous reaction). The aqueous layer was then acidified with 1N HCl (aq) and extracted 3× with ethyl acetate. The ethyl acetate layers were combined, washed with brine 2×, dried with magnesium sulfate, filtered, and concentrated under reduced pressure. The material was left to dry to give the title compound (quantitative yield). 1H NMR (CDCl3, 500 MHz) δ 8.04 (s, 1H), 3.14 (q, J=7.5, 2H), 1.33 (t, J=7.5, 3H), 1.32 (m, 12H).
Quantity
17.7 mL
Type
solvent
Reaction Step One
Name
Quantity
17.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:6][C:7]([CH2:19][CH3:20])=[C:8]([B:10]2[O:14][C:13]([CH3:16])([CH3:15])[C:12]([CH3:18])([CH3:17])[O:11]2)[CH:9]=1)=[O:4].[OH-].[Na+]>CO>[CH2:19]([C:7]1[S:6][C:5]([C:3]([OH:4])=[O:2])=[CH:9][C:8]=1[B:10]1[O:14][C:13]([CH3:16])([CH3:15])[C:12]([CH3:17])([CH3:18])[O:11]1)[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
2.07 g
Type
reactant
Smiles
COC(=O)C=1SC(=C(C1)B1OC(C(O1)(C)C)(C)C)CC
Name
Quantity
17.7 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
17.7 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After hydrolysis
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to half volume (
EXTRACTION
Type
EXTRACTION
Details
then extracted once with diethyl ether (removes excess bis(pinacolato)diboron from previous reaction)
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with ethyl acetate
WASH
Type
WASH
Details
washed with brine 2×
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WAIT
Type
WAIT
Details
The material was left
CUSTOM
Type
CUSTOM
Details
to dry

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)C1=C(C=C(S1)C(=O)O)B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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